molecular formula C19H12Cl2NaO3S B12348579 Phenol, 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro-, sodium salt (1:1)

Phenol, 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro-, sodium salt (1:1)

Cat. No.: B12348579
M. Wt: 414.3 g/mol
InChI Key: DPTXKQNGPHWQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro-, sodium salt (1:1) is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used in various industrial and laboratory applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro-, sodium salt (1:1) typically involves the reaction of phenol derivatives with benzoxathiol compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro-, sodium salt (1:1) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic compounds, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Phenol, 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro-, sodium salt (1:1) has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies due to its reactivity with biological molecules.

    Medicine: Investigated for potential therapeutic applications and as a component in drug formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phenol, 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro-, sodium salt (1:1) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro-, sodium salt (1:1) is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H12Cl2NaO3S

Molecular Weight

414.3 g/mol

InChI

InChI=1S/C19H12Cl2O3S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)25-24-19;/h1-10,22-23H;

InChI Key

DPTXKQNGPHWQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OS2)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O)Cl.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.